(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

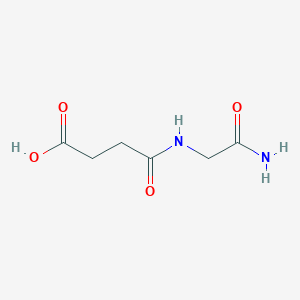

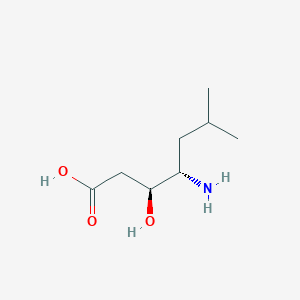

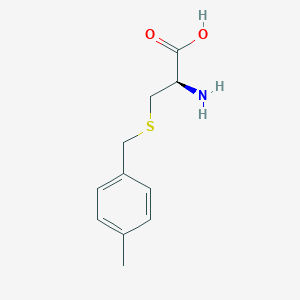

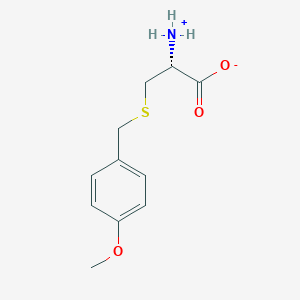

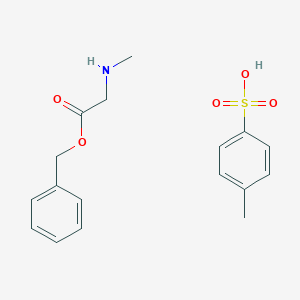

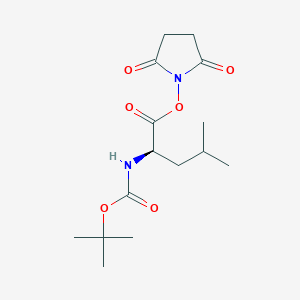

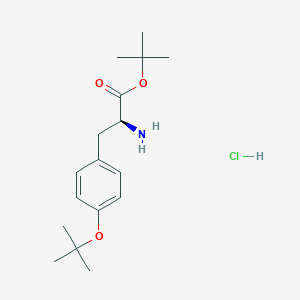

“(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride” is a chemical compound. It is a derivative of tyrosine, an amino acid . The compound has a molecular weight of 287.78 and a molecular formula of C14H22ClNO3 .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

This compound is stored in an inert atmosphere at 2-8°C . The boiling point is not available . More detailed physical and chemical properties can be determined using various analytical techniques .科学研究应用

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, including compounds structurally related to "(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride," have been extensively studied for their environmental occurrence, fate, and toxicity. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and its analogs, are utilized in industrial applications to prevent oxidative degradation. They have been detected in various environmental matrices and human samples, indicating widespread exposure. Studies suggest potential health risks due to their toxicity, including hepatic toxicity and endocrine disruption effects. Future research is recommended to explore the environmental behaviors of novel synthetic antioxidants, their combined toxicity effects, and the development of safer alternatives (Liu & Mabury, 2020).

Biodegradation and Environmental Fate of Ethers

Research on the biodegradation and environmental fate of ethers, such as ethyl tert-butyl ether (ETBE), provides insights into the microbial degradation pathways that could also be relevant for the degradation of "(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride." These studies have identified microorganisms capable of degrading ETBE under aerobic conditions, highlighting the potential for bioremediation strategies in contaminated environments. The presence of co-contaminants may influence the degradation rates, suggesting the importance of understanding the compound-specific and site-specific conditions for effective environmental management (Thornton et al., 2020).

Sorption to Soil and Organic Matter

The sorption behavior of phenoxy herbicides, including compounds similar to "(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride," has been reviewed to understand their interaction with soil and organic matter. This research is crucial for predicting the mobility and persistence of such compounds in the environment. Factors such as soil pH, organic carbon content, and the presence of minerals like iron oxides play significant roles in the sorption processes, affecting the environmental distribution and potential for groundwater contamination (Werner et al., 2012).

Synthetic Pathways and Chemical Transformations

Studies on the synthetic pathways and chemical transformations involving tert-butyl and phenyl groups have provided valuable methodologies for the production and modification of compounds including "(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride." These methodologies can be applied in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals, demonstrating the versatility and importance of such compounds in various chemical synthesis applications (Tateiwa & Uemura, 1997).

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6;/h7-10,14H,11,18H2,1-6H3;1H/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHGOULTAJWDGV-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585086 |

Source

|

| Record name | tert-Butyl O-tert-butyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride | |

CAS RN |

17083-23-7 |

Source

|

| Record name | tert-Butyl O-tert-butyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。